molecular formula C13H23NO4 B6149776 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid CAS No. 1888661-71-9

2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid

Cat. No.: B6149776
CAS No.: 1888661-71-9
M. Wt: 257.3
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Description

2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group and a cyclobutyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclobutyl group can be introduced through various synthetic routes, including cycloaddition reactions or the use of cyclobutyl-containing starting materials.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed to reveal the active amine, which can then participate in various biochemical pathways. The cyclobutyl group may also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-4-cyclobutylbutanoic acid is unique due to its combination of a cyclobutyl group and a tert-butoxycarbonyl-protected amine. This structural combination provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1888661-71-9

Molecular Formula

C13H23NO4

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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